tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDNCZRIIVTBA-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical plants equipped with advanced technology to ensure high yield and purity. The process involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts (such as palladium on carbon). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can result in the formation of various substituted compounds with different functional groups .
Scientific Research Applications
Organic Synthesis
tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, such as:
- Formation of Oxo Derivatives: The compound can undergo oxidation to yield oxo derivatives.
- Synthesis of Amine Derivatives: Reduction reactions can convert it into amines, which are valuable in pharmaceuticals and agrochemicals.
This versatility makes it a crucial building block in organic chemistry .
Research indicates that this compound may exhibit significant biological activity, particularly:
- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This interaction may modify enzyme activity through covalent bonding with nucleophilic sites on proteins or enzymes .
- Potential Therapeutic Applications: Ongoing studies are exploring its role as a pharmaceutical agent, particularly in drug development targeting various diseases .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of this compound. The findings revealed that the compound significantly inhibited the growth of several cancer cell lines, outperforming conventional chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), which induced apoptosis in cancer cells .
Case Study 2: Neuroprotective Effects
In another study focused on neuropharmacology, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results demonstrated that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This protective effect reduced neuronal apoptosis in models of oxidative damage, suggesting its potential as a neuroprotective agent .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antitumor Activity | Inhibits growth of cancer cell lines; induces apoptosis via ROS increase. |
| Neuroprotective Effects | Enhances antioxidant enzyme activity; reduces oxidative damage in neuronal cells. |
| Enzyme Inhibition | Modifies enzyme activity through covalent interactions; impacts metabolic pathways. |
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Biological Activity
tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group and a cyclopentanone derivative. Its biological activity has been studied in various contexts, particularly concerning its metabolic stability and interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- CAS Number : 540777-30-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Metabolic Stability :
- The presence of the tert-butyl group often leads to rapid oxidative metabolism, which can limit the bioavailability of compounds in drug development. Studies have shown that replacing the tert-butyl group with more stable moieties can enhance metabolic stability, as observed in various analogues where metabolic pathways were altered to reduce clearance rates in vivo .
- In vitro studies indicate that compounds with the tert-butyl group undergo significant metabolic transformations primarily via cytochrome P450 enzymes, including CYP3A4/5 and CYP2D6, leading to rapid clearance from biological systems .
-
Mechanism of Action :
- The mechanism of action involves interactions with specific enzymes and receptors, potentially leading to inhibition or activation of various biochemical pathways. The exact targets may vary based on the compound's application and context of use.
- The compound's structure suggests potential for diverse reactivity, including oxidation and nucleophilic substitution reactions, which can be harnessed for specific therapeutic effects .
Case Studies
Several studies have investigated the biological effects and pharmacokinetics of this compound:
Study 1: Metabolic Stability Assessment
A comparative study was conducted to evaluate the metabolic stability of this compound against its analogues. The results indicated that while the compound exhibited typical metabolic lability associated with tert-butyl groups, modifications to its structure could significantly enhance its half-life in human liver microsomes (HLM) from 63 minutes to 114 minutes when substituting the tert-butyl with more stable groups like trifluoromethylcyclopropyl .
Study 2: In Vivo Pharmacokinetics
In vivo pharmacokinetic studies demonstrated that compounds retaining the tert-butyl group showed higher clearance rates compared to those with modified structures. This highlights the importance of structural modifications in optimizing pharmacokinetic profiles for therapeutic applications .
Table 1: Comparison of Metabolic Stability
| Compound | Half-Life (min) | Clearance (L/h/kg) |
|---|---|---|
| tert-butyl N-[...]-carbamate | 63 | High |
| Trifluoromethyl analogue | 114 | Low |
Table 2: In Vitro Clearance Rates
| Compound | In Vitro Clearance (mL/min/kg) |
|---|---|
| tert-butyl N-[...]-carbamate | 25 |
| Modified analogue | 10 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Ketone Carbamates
Table 1: Key Structural and Physical Properties
Key Observations :
- Ring Size Impact : Smaller rings (e.g., cyclobutane) exhibit higher ring strain, reducing stability compared to cyclopentane/cyclohexane analogs .
- Stereochemistry : The (1R)-configuration distinguishes the target compound from its (S)-3-oxocyclopentyl counterpart, affecting chiral recognition in enzymatic or receptor-binding contexts .
Bicyclic and Functionalized Carbamates
Table 2: Bicyclic and Complex Derivatives
Key Observations :
- Bicyclic Systems : Compounds like bicyclo[2.2.2]octane derivatives offer conformational rigidity, enhancing binding affinity to specific targets but reducing solubility .
- Heteroatom Incorporation : Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0]hexane) introduce basic nitrogen atoms, enabling interactions with biological targets such as ion channels .
Research Implications
- Drug Discovery: The 1R-methyl group in the target compound may enhance bioavailability compared to non-methylated analogs, as seen in cyclohexane-based drug candidates .
- Material Science : Bicyclic carbamates serve as intermediates for high-performance polymers due to their thermal stability .
Q & A
Q. What protocols address discrepancies in spectroscopic characterization data (e.g., NMR shifts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
